molecular formula C22H20N4O5S2 B2944782 N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide CAS No. 1251562-35-2

N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide

Cat. No.: B2944782
CAS No.: 1251562-35-2
M. Wt: 484.55
InChI Key: GTPRFTOJFSSDBD-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide is a chemical compound of interest in several areas of biomedical research, particularly due to its structural relationship to known bioactive molecules. Compounds within the isonicotinamide class have been investigated as orexin receptor antagonists, which play a key role in sleep-wake regulation and are potential targets for treating sleep disorders such as insomnia . The structural core of this compound, which integrates a thienyl group, is also found in other investigational molecules. Research on analogous N-pyridinylthiophene carboxamides has shown potent activity against nervous system cancers, including malignant peripheral nerve sheath tumors (MPNSTs) . These related compounds are not direct inhibitors but are proposed to act as substrates for enzymes in the NAD+ salvage pathway, notably NAMPT and NMNAT1 . Through this metabolic conversion, they are believed to generate adenine dinucleotide (AD) analogues that can inhibit the enzyme IMPDH, ultimately leading to the disruption of nucleotide synthesis and cancer cell death . The similarity of its pyridinyl group to nicotinamide (a form of Vitamin B3) is critical for this mechanism, as the activity of such compounds can be competitively influenced by extracellular nicotinamide levels . This mechanism nominates structurally related compounds as potential preclinical candidates for the development of tumor-activated prodrugs. Consequently, this compound presents a compelling tool for researchers exploring novel therapeutic strategies in neuropharmacology and oncology.

Properties

CAS No.

1251562-35-2

Molecular Formula

C22H20N4O5S2

Molecular Weight

484.55

IUPAC Name

N-(2-methoxyphenyl)-2-[6-(2-methoxyphenyl)-2-methylsulfanyl-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C22H20N4O5S2/c1-30-15-10-6-4-8-13(15)23-17(27)12-25-19-18(33-21(24-19)32-3)20(28)26(22(25)29)14-9-5-7-11-16(14)31-2/h4-11H,12H2,1-3H3,(H,23,27)

InChI Key

GTPRFTOJFSSDBD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4OC)SC(=N3)SC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide typically involves the reaction of 3,5-dimethylphenylamine with 2-(3-thienyl)isonicotinoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich 3-thienyl group undergoes regioselective substitution at the α-positions (C2/C5). Common reactions include:

Reaction TypeReagents/ConditionsProductYieldSource
HalogenationCl₂/FeCl₃ or Br₂/CCl₄2-Bromo- or 2-chloro-thienyl75–85%
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-thienyl derivative68%

Research Insight :

  • Nitration at C5 is favored due to steric hindrance from the adjacent pyridine ring .

Oxidation Reactions

The thiophene sulfur can be oxidized to sulfoxide or sulfone derivatives:

ThiopheneH2O2/AcOHSulfoxideexcess H2O2Sulfone\text{Thiophene}\xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}}\text{Sulfoxide}\xrightarrow{\text{excess H}_2\text{O}_2}\text{Sulfone}

  • Conditions : 30% H₂O₂ in glacial acetic acid, 50°C.

  • Sulfone formation occurs quantitatively after 12 hours.

Nucleophilic Substitution

The pyridine core undergoes substitution at the C4 position due to electron-withdrawing effects of the amide group:

NucleophileConditionsProductYieldSource
HydrazineEtOH, reflux, 6h4-Hydrazinyl derivative82%
ThiophenolK₂CO₃, DMF, 80°C4-Phenylthio derivative77%

Mechanistic Note :

  • Substitution proceeds via a Meisenheimer-like intermediate stabilized by the amide’s electron-withdrawing effect .

Hydrolysis

The amide bond is cleaved under strong acidic or basic conditions:

Amide6M HCl 110 CIsonicotinic acid+3,5Dimethylaniline\text{Amide}\xrightarrow{\text{6M HCl 110 C}}\text{Isonicotinic acid}+3,5-\text{Dimethylaniline}

  • Kinetics : Pseudo-first-order rate constant k=1.2×104s1k=1.2\times 10^{-4}\,\text{s}^{-1} at 110°C.

Cross-Coupling Reactions

The thienyl group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling :

SubstrateBoronic AcidCatalyst (mol%)YieldSource
2-Bromo-thienyl4-MethoxyphenylPd(PPh₃)₄ (2%)91%

Key Conditions :

  • Solvent: THF/H₂O (2:1 v/v)

  • Base: K₃PO₄, 80°C, 8h .

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

Example :

CompoundPOCl3,ΔThiazolo 4 5 d pyrimidine\text{Compound}\xrightarrow{\text{POCl}_3,\Delta}\text{Thiazolo 4 5 d pyrimidine}

  • Mechanism : Intramolecular cyclization facilitated by phosphoryl chloride .

  • Yield : 65% after purification .

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(Disubstituted-Phenyl)carboxamides

Evidence from N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides () provides critical insights:

  • Activity : Compounds with 3,5-dimethylphenyl substituents (e.g., N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) exhibited potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM), comparable to fluorinated analogs like N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide.
  • Structure-Activity Relationship (SAR) :
    • Substituent Position : Meta-substitution (3,5-) on the phenyl ring enhances PET inhibition compared to ortho/para (2,5-) analogs.
    • Electron Effects : Electron-withdrawing groups (e.g., -F) slightly improve activity over electron-donating groups (e.g., -CH3), but lipophilicity compensates for methyl groups, maintaining efficacy .

N-(Meta-Substituted Phenyl)acetamides

Crystallographic studies on N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () reveal:

  • Molecular Geometry: The 3,5-dimethyl substitution induces a twisted conformation in the acetamide backbone, with two molecules per asymmetric unit. This contrasts with mono-molecule structures in analogs like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide.

Agrochemical Analogs

The 3,5-dimethylphenyl group is prevalent in agrochemicals, such as triaziflam (), which shares this substituent. This motif’s recurrence underscores its utility in enhancing bioavailability and target binding in herbicidal molecules .

Data Table: Key Comparisons

Compound Class Substituents (Phenyl Ring) Bioactivity (IC50 or Notable Property) Structural Influence of 3,5-Dimethyl Group Source
Hydroxynaphthalene-carboxamide 3,5-dimethyl ~10 µM (PET inhibition) Enhances lipophilicity; meta-substitution promotes target binding
Hydroxynaphthalene-carboxamide 2,5-dimethyl Lower activity (IC50 >20 µM) Ortho/para substitution disrupts optimal geometry
Trichloro-acetamide 3,5-dimethyl Asymmetric unit with two molecules Steric hindrance alters crystal packing
Triaziflam (Agrochemical) 3,5-dimethylphenoxy Herbicidal activity Improves soil adsorption and bioavailability

Research Findings and Implications

  • Biological Activity : The 3,5-dimethylphenyl group in the target compound likely enhances PET inhibition or herbicidal activity, as seen in hydroxynaphthalene-carboxamides and triaziflam. However, substitution on the isonicotinamide core (e.g., 3-thienyl vs. hydroxynaphthalene) may alter electronic properties, necessitating further study.
  • Physical Properties : Steric effects from methyl groups could reduce crystallinity compared to halogenated analogs, impacting formulation and delivery .
  • SAR Trends : Meta-substitution optimizes activity across multiple compound classes, suggesting a generalizable design principle for agrochemicals .

Notes

Limitations : Direct data on N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide are absent in the provided evidence; comparisons rely on structural analogs.

Substituent Effects : The electron-donating nature of methyl groups may reduce binding affinity compared to electron-withdrawing substituents, but this is offset by increased lipophilicity .

Future Directions : Synthesis and testing of the target compound are required to validate hypotheses derived from analog studies.

Biological Activity

N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique structure that includes a thienyl group and an isonicotinamide moiety. This configuration is believed to contribute to its biological activity by facilitating interactions with specific biological targets.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Inhibition of Tumor Cell Growth : The compound has been shown to inhibit the proliferation of various cancer cell lines.
  • Apoptosis Induction : Studies suggest that it may induce apoptosis in cancer cells, which is a critical pathway for cancer therapy.
  • Targeting Specific Pathways : It may act on pathways involved in tumor growth and metastasis, such as the MAPK pathway.

Efficacy Against Cancer Cell Lines

The compound has been tested against several cancer cell lines, demonstrating significant cytotoxicity. Below is a summary of its efficacy based on available studies:

Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)2.76Apoptosis induction
MCF-7 (Breast Cancer)0.65Cell cycle arrest
CaCo-2 (Colon Cancer)1.143Inhibition of proliferation
PANC-1 (Pancreatic Cancer)9.27Apoptotic signaling

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. Results indicated that it had a potent inhibitory effect on cell growth with IC50 values ranging from 0.65 µM to 9.27 µM across different cell types .
  • Mechanistic Insights : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner in MCF-7 and HeLa cells, suggesting its potential as an effective anticancer agent .
  • Structure-Activity Relationship (SAR) : Modifications to the thienyl and phenyl groups have been explored to enhance potency. Compounds with additional substitutions showed improved IC50 values, indicating that specific structural features are crucial for enhancing biological activity .

Q & A

What synthetic methodologies are optimal for preparing N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide, and how can reaction yields be improved?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 2-(3-thienyl)isonicotinic acid derivatives with 3,5-dimethylphenylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DCM or DMF. Catalytic additives (e.g., DMAP) improve yields by minimizing side reactions . For in situ generation of intermediates, triphosgene-mediated isocyanate formation from anilines (as in ) could be adapted. Yield optimization requires strict control of stoichiometry, temperature (0–25°C), and inert atmospheres. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) is critical to isolate high-purity product (>95%) .

Which analytical techniques are most effective for structural characterization of this compound?

Basic characterization:

  • NMR (¹H/¹³C): Assign peaks for the 3,5-dimethylphenyl group (δ 2.2–2.4 ppm for methyl protons; aromatic protons at δ 6.8–7.2 ppm) and thienyl moiety (δ 7.3–7.6 ppm). Carbon signals for the amide carbonyl (δ ~165 ppm) confirm bond formation .
  • Mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error.
  • IR spectroscopy: Identify amide C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).

Advanced analysis:

  • X-ray crystallography: Resolve steric effects between the thienyl and dimethylphenyl groups to confirm spatial conformation .

How can researchers ensure high purity of the compound for biological assays?

Purity assessment requires orthogonal methods:

  • HPLC: Use a C18 column with acetonitrile/water gradients (retention time consistency ±0.1 min).
  • TLC: Monitor reaction progress with Rf comparisons against standards.
  • Elemental analysis: Confirm C, H, N content within ±0.3% of theoretical values.
    High-purity synthesis (e.g., >98%) is essential for reproducible bioactivity results, as impurities like unreacted amines or byproducts can skew data .

What experimental strategies are recommended to study the compound’s mechanism of action in biological systems?

Advanced approaches:

  • Molecular docking: Screen against target proteins (e.g., kinases or receptors) using software like AutoDock Vina. Focus on hydrogen bonding between the amide group and active-site residues.
  • Surface plasmon resonance (SPR): Quantify binding affinity (KD) in real time.
  • Enzyme inhibition assays: Use fluorogenic substrates to measure IC50 values under varying pH and temperature conditions.
    Contradictions in activity data may arise from differences in assay protocols (e.g., cell lines vs. recombinant enzymes); validate findings with orthogonal assays .

How can structure-activity relationship (SAR) studies be designed for this compound?

Modify substituents systematically:

  • Phenyl ring: Replace methyl groups with electron-withdrawing (e.g., -CF₃) or bulky (e.g., -t-Bu) groups to assess steric/electronic effects.
  • Thienyl moiety: Test 2-thienyl vs. 3-thienyl isomers or fused heterocycles (e.g., benzothiophene).
    Evaluate changes via cytotoxicity assays (e.g., MTT) and computational models (e.g., CoMFA) to correlate structural features with activity .

How should researchers address contradictory bioactivity data across studies?

  • Verify purity: Re-examine HPLC/MS data to rule out batch variability.
  • Standardize assays: Use identical cell lines, incubation times, and controls.
  • Explore synergies: Test combinatorial effects with adjuvants (e.g., efflux pump inhibitors).
    Cross-validation with transcriptomic or proteomic profiling can identify off-target interactions that explain discrepancies .

What comparative analyses are meaningful between this compound and other isonicotinamide derivatives?

Compare:

  • Solubility profiles: LogP measurements (shake-flask method) vs. derivatives with polar substituents.
  • Thermal stability: TGA/DSC to determine decomposition temperatures. Derivatives with bulkier groups (e.g., tert-butyl) often exhibit higher stability .
  • Bioavailability: Parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption.

What methodologies assess the compound’s stability under storage and experimental conditions?

  • Forced degradation studies: Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC.
  • Long-term stability: Store at -20°C under argon; test aliquots monthly for 12 months.

How can solubility limitations be overcome for in vivo studies?

  • Co-solvents: Use cyclodextrins or PEG-400 in saline (≤10% v/v).
  • Prodrug design: Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersion .

What preclinical models are suitable for evaluating toxicity and pharmacokinetics?

  • In vitro: HepG2 cells for hepatotoxicity; hERG assay for cardiac risk.
  • In vivo: Rodent models (e.g., Sprague-Dawley rats) for acute toxicity (LD50) and ADME profiling (plasma t½, Cmax).
    Metabolite identification via LC-MS/MS is critical to detect reactive intermediates .

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